molecular formula H4Si B076897 Silane-d4 CAS No. 13537-07-0

Silane-d4

Cat. No.: B076897
CAS No.: 13537-07-0
M. Wt: 36.141 g/mol
InChI Key: BLRPTPMANUNPDV-JQYAHLJZSA-N
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Description

Silane-d4 (SiD₄) is a deuterated analog of silane (SiH₄), where all four hydrogen atoms are replaced by deuterium. It has a molecular weight of 36.15 g/mol, a CAS number of 13537-07-0, and is typically supplied with a purity of ≥98 atom% deuterium . This isotope-labeled compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy, kinetic studies, and as a tracer in chemical vapor deposition (CVD) processes due to its isotopic stability and distinct vibrational modes compared to non-deuterated silane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane-d4 can be synthesized through several methods. One common approach involves the reaction of deuterium gas (D2) with silicon at high temperatures. Another method includes the reduction of silicon tetrafluoride (SiF4) with lithium aluminum deuteride (LiAlD4) in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of deuterium chloride (DCl) with magnesium silicide (Mg2Si) to produce deuterated silane gas. This process is carried out in a controlled environment to ensure the purity and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

Silane-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxygen, halogens, and strong acids. Typical reaction conditions involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions with this compound include silicon dioxide, deuterium gas, and various silicon-containing compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Key Applications

  • Silicone Polymer Production
    • Precursor for Polydimethylsiloxane : Silane-d4 serves as a fundamental building block in the synthesis of polydimethylsiloxane (PDMS) polymers, which are widely used in various consumer and industrial products . PDMS is utilized in medical devices, personal care products, and as a sealant in construction.
    • Cationic Emulsion Polymerization : Research has demonstrated that this compound can undergo cationic emulsion polymerization when combined with alkoxysilanes. This process enhances the conversion rates and molecular weight of the resulting polymers, making it an efficient method for producing silicone materials .
  • Cosmetic and Personal Care Products
    • Functional Additive : In cosmetics, this compound is used for its antistatic properties, as well as to improve the texture and application of products. It acts as an emollient and humectant, providing moisture retention in skin and hair care formulations .
    • Performance Enhancer : The incorporation of this compound in formulations can lead to improved drying times for hair products and smoother application of creams and lotions .
  • Industrial Applications
    • Processing Aids : this compound is employed as a processing aid in various industrial applications, including textile treatments, paper coatings, and cleaning agents. Its ability to reduce surface tension makes it effective in enhancing product performance .
    • Chemical Vapor Deposition : The compound can be utilized in chemical vapor deposition processes to create siloxane-based thin films, which have applications in electronics and optics .

Table 1: Summary of Applications of this compound

Application AreaSpecific Uses
Silicone Polymer ProductionPrecursor for PDMS, cationic emulsion polymerization
CosmeticsEmollient, humectant, antistatic agent
Industrial ProcessingTextile treatments, paper coatings, cleaning agents
Chemical Vapor DepositionProduction of siloxane-based thin films
  • Cationic Emulsion Polymerization Study :
    A recent study investigated the cationic emulsion polymerization of this compound using dodecylbenzenesulphonic acid as a catalyst. The results indicated enhanced polymerization rates when mixed with trialkoxysilanes, leading to a more efficient production process for silicone materials .
  • Environmental Impact Assessment :
    An environmental risk assessment highlighted the persistence of this compound in aquatic systems but noted negligible risks to aquatic life at expected concentrations. This assessment emphasizes the need for careful management during industrial use to mitigate environmental impacts .
  • Cosmetic Formulation Analysis :
    Research analyzing cosmetic formulations containing this compound revealed its effectiveness in improving product stability and user experience. The study found that products with this compound exhibited better moisture retention and smoother application compared to those without it .

Mechanism of Action

The mechanism by which Silane-d4 exerts its effects involves the interaction of deuterium atoms with various molecular targets. Deuterium’s heavier mass compared to hydrogen can lead to differences in reaction rates and pathways, making this compound a valuable tool in kinetic isotope effect studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Silane (SiH₄)

  • Molecular Formula & Weight : SiH₄ (32.12 g/mol) .
  • Physical Properties: Silane is a colorless, pyrophoric gas with a boiling point of -112°C. Its non-deuterated form is highly reactive, especially in the presence of oxygen, leading to spontaneous combustion .
  • Applications : Widely used in semiconductor manufacturing and thin-film coatings.
  • Key Differences : Silane-d4 exhibits lower reactivity due to the deuterium isotope effect, making it safer for controlled experiments. Its vibrational frequencies (e.g., Si-D stretching at ~1,550 cm⁻¹) differ significantly from Si-H (~2,180 cm⁻¹), which is critical for spectroscopic studies .

Dichloromethylsilane (CH₃Cl₂Si)

  • Molecular Formula & Weight : CH₃Cl₂Si (115.03 g/mol), CAS 75-54-7 .
  • Physical Properties : Boiling point of 41°C (314 K) and enthalpy of vaporization (ΔvapH) of 28.3 kJ/mol .
  • Applications : Used as a precursor in silicone polymer synthesis and surface modification.
  • Key Differences : Unlike this compound, dichloromethylsilane is a chlorinated derivative with higher molecular weight and polarity, making it less volatile and more suited for liquid-phase reactions. It poses corrosion hazards (UN 1242) due to chlorine content, whereas this compound primarily requires precautions against inhalation (P261/P262) .

Tris(dimethylamino)silane (C₆H₁₈N₃Si)

  • Molecular Formula & Weight : C₆H₁₈N₃Si (151.25 g/mol), CAS 15112-89-7 .
  • Applications : Employed in low-temperature CVD processes for silicon nitride films.
  • Key Differences: This compound contains amino groups, enabling nitrogen incorporation in thin films. This compound, in contrast, is exclusively used for silicon-based deposition without nitrogen. Tris(dimethylamino)silane is non-pyrophoric but requires handling in inert atmospheres, whereas this compound’s hazards relate to isotopic purity and gas containment .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Hazards
This compound SiD₄ 36.15 -112 (estimated) Spectroscopy, CVD tracers Inhalation risks (P261/P262)
Silane SiH₄ 32.12 -112 Semiconductor manufacturing Pyrophoric
Dichloromethylsilane CH₃Cl₂Si 115.03 41 Polymer synthesis Corrosive (UN 1242)
Tris(dimethylamino)silane C₆H₁₈N₃Si 151.25 135 (decomposes) Silicon nitride CVD Requires inert handling

Biological Activity

Silane-d4, also known as octamethylcyclotetrasiloxane (D4), is a cyclic siloxane compound widely used in various industrial applications, particularly in the production of silicone polymers. Understanding its biological activity is crucial due to its potential impact on human health and the environment. This article reviews recent findings on the biological activity of this compound, including its toxicological effects, metabolic pathways, and environmental behavior.

Toxicological Effects

Chronic Exposure Studies

Research indicates that chronic inhalation exposure to D4 can lead to significant biological effects in laboratory animals. A two-year study on F344 rats revealed several adverse effects, including:

  • Uterine Effects : At high concentrations (700 ppm), D4 exposure resulted in uterine endometrial cystic hyperplasia and adenomas. These changes were attributed to alterations in the estrous cycle and hormonal imbalances rather than direct genotoxic effects .
  • Liver and Kidney Changes : Chronic exposure also induced changes in liver and kidney weights and caused chronic nephropathy. The liver effects were linked to a phenobarbital-like mechanism that induces cytochrome P450 enzymes, suggesting adaptive rather than adverse effects .

Metabolism and Pharmacokinetics

The metabolism of D4 is characterized by its absorption and elimination patterns in biological systems. Key findings include:

  • Absorption Rates : In studies where rats were exposed to 700 ppm of D4 vapor for 6 hours, approximately 5.6% was absorbed into the bloodstream, with a significant portion accumulating in fat tissues .
  • Elimination Half-lives : The elimination half-life of D4 varies across different biological matrices:
    • Blood: 13 hours
    • Plasma: 59 hours
    • Tissues: Ranges from 34 to 158 hours .

Environmental Impact

D4's environmental behavior has been extensively studied, particularly regarding its bioaccumulation potential:

  • Bioconcentration Factor (BCF) : Laboratory studies indicate that D4 does not significantly bioaccumulate in aquatic organisms, with evidence showing that fish can metabolize and eliminate D4 effectively from their tissues .
  • Persistence : While D4 is persistent in sediment environments, it does not biomagnify through aquatic food webs, indicating a low risk for ecological toxicity .

Case Studies

Case Study 1: Chronic Inhalation Toxicity

A comprehensive study on the chronic inhalation toxicity of D4 highlighted its non-genotoxic nature. The observed uterine adenomas in female rats were not considered relevant for human risk assessment due to differences in reproductive biology between species. The study emphasized that the effects observed were likely due to hormonal changes rather than direct DNA damage .

Case Study 2: Environmental Risk Assessment

The Environmental Protection Agency (EPA) conducted a risk evaluation for D4, concluding that while there are potential risks associated with specific industrial uses, general exposure through consumer products does not pose significant risks to human health or the environment. The evaluation included extensive data collection from various sources to assess the chemical's lifecycle impacts .

Summary Table of Biological Effects

Biological Effect Observed Outcome Mechanism
Uterine Endometrial ChangesCystic hyperplasia and adenomasHormonal alterations via dopamine-like mechanisms
Liver ChangesIncreased liver weightInduction of cytochrome P450 enzymes
Kidney EffectsChronic nephropathyNon-relevant lesions for human risk assessment
MetabolismAbsorption and elimination patternsVariable half-lives across biological matrices

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Silane-d4 in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves gas-phase deuteration of silane (SiH₄) using deuterium gas (D₂) over a catalyst (e.g., platinum) under controlled temperature and pressure. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm Si-D bond formation (peaks ~1550 cm⁻¹) and mass spectrometry (MS) for isotopic purity validation. Nuclear magnetic resonance (NMR) (¹H/²H decoupling) can further verify deuterium substitution .

Q. How can researchers ensure accurate quantification of this compound in gas-phase reactions?

  • Methodological Answer : Use gas chromatography (GC) coupled with thermal conductivity detection (TCD) calibrated with deuterated standards. Ensure reaction systems are moisture-free to prevent isotopic exchange. Cross-validate with in-situ Raman spectroscopy to monitor Si-D vibrational modes .

Q. What are the primary applications of this compound in materials science research?

  • Methodological Answer : this compound is used as a deuterium source in thin-film deposition (e.g., deuterated silicon nitride) for neutron scattering studies. It also serves as a coupling agent in surface functionalization to study isotopic effects on interfacial properties. Always validate applications with controlled experiments comparing non-deuterated analogs .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction kinetics in organosilicon chemistry?

  • Methodological Answer : Design kinetic studies comparing SiH₄ and SiD₄ in hydrosilylation or oxidation reactions. Use Arrhenius plots to quantify kinetic isotope effects (KIE). Computational modeling (DFT) can predict transition-state differences in Si-H vs. Si-D bond cleavage. Replicate experiments across multiple temperatures to isolate thermodynamic vs. kinetic contributions .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer : Conduct meta-analyses of literature data, prioritizing studies with explicit experimental conditions (pressure, purity, detection limits). Perform calorimetry under inert atmospheres to measure ΔH°f (enthalpy of formation). Address discrepancies by comparing computational (ab initio) and experimental results, noting systematic errors in older datasets .

Q. How can isotopic labeling with this compound improve sensitivity in solid-state NMR studies of silicon-based materials?

  • Methodological Answer : Incorporate this compound into mesoporous silica frameworks and perform ²⁹Si NMR with cross-polarization (CP) from ²H nuclei. Optimize magic-angle spinning (MAS) rates to reduce line broadening. Compare signal-to-noise ratios with non-deuterated samples to quantify sensitivity gains .

Q. What experimental designs minimize deuterium/hydrogen exchange during this compound storage and handling?

  • Methodological Answer : Store this compound in passivated stainless steel cylinders with molecular sieves (3Å) to adsorb moisture. Use Schlenk-line techniques for transfer and monitor isotopic purity via GC-MS at regular intervals. Conduct control experiments to quantify exchange rates under varying humidity levels .

Q. Methodological Frameworks for this compound Research

Developing a hypothesis-driven study on this compound’s role in deuterated polymer synthesis

  • Steps :

Literature Review : Identify gaps in deuterated polysiloxane mechanical properties.

Hypothesis : this compound incorporation reduces polymer chain mobility due to increased Si-D bond strength.

Experimental Design : Synthesize deuterated vs. non-deuterated polymers, measure glass transition temperatures (DSC), and correlate with DFT-calculated bond energies.

Data Validation : Use ANOVA to compare results across batches and control for catalyst variability .

Addressing reproducibility challenges in this compound-based catalytic systems

  • Framework :

  • Standardization : Document catalyst pretreatment protocols (e.g., reduction time, temperature).
  • Control Experiments : Include non-deuterated silane controls to isolate isotopic effects.
  • Statistical Analysis : Apply error-propagation models to activity/selectivity data and report confidence intervals .

Q. Tables for Key Considerations

Described textually due to formatting constraints:

  • Table 1: Common Analytical Techniques for this compound

    • Technique : FTIR; Purpose : Si-D bond confirmation; Key Parameters : 1550 cm⁻¹ peak, resolution ≤4 cm⁻¹.
    • Technique : GC-TCD; Purpose : Quantification; Calibration : Deuterated silane standards, ±2% error margin.
  • Table 2: Resolving Data Contradictions

    • Issue : Divergent ΔH°f values; Solution : Compare computational (DFT) and experimental datasets; References : .

Properties

IUPAC Name

tetradeuteriosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4Si/h1H4/i1D4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRPTPMANUNPDV-JQYAHLJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[SiH4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si]([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318605
Record name Silane-d4
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Molecular Weight

36.141 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13537-07-0
Record name Silane-d4
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H4)Silane
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Record name Silane-d4
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Record name [2H4]silane
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Synthesis routes and methods I

Procedure details

A mixture of 3-mercaptopropyltrimethoxysilane (19.6 g, 0.1 mol), 2-isopropenyloxazoline (11.1 g, 0.1 mol) and 20 drops of triethylamine was heated under a nitrogen atmosphere at 80° C. overnight. A 3.2 g sample of the resulting mixture was vacuum fractionated (150° C., 0.06 torr) using a Kugelrohr apparatus to give 2.43 g of a clear, colorless distillate of a silane coupling agent (6-(2-oxazolinyl)-4-thiaheptyltrimethoxysilane) having the formula (CH3O)3SiCH2CH2CH2SCH2C (Me) C3 H4NO, where --C3H4NO represents an oxazolinyl group.
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Synthesis routes and methods II

Procedure details

Next, a middle silicon nitride layer 12 is deposited onto the first layer 10 of silicon dioxide previously deposited. Silicon nitride is produced from the reaction of silane (SiH4) with nitrogen and ammonia (NH3). The nitride deposition is performed, for example, in a "pancake style"]reactor. Typically, 3.5 minutes is required to deposit 500 Angstroms of Si3N4 at 800° C.
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Synthesis routes and methods III

Procedure details

As shown in FIG. 2(a), a soda glass plate which was 25 by 25 cm square and 1.35 mm thick was used as a substrate 3, and the surface of the substrate 3 was treated with γ-methacryloxypropyl trimethoxy silane (KBM503, manufactured by Shinetsu Silicone K.K.). For this purpose, first, KBM503 was dissolved in isopropyl alcohol under stirring for 1 hour to obtain a 0.5 wt % solution. With 6 to 8 ml of the solution being dropped on the glass substrate 3, spin coating was carried out at 300 rpm for the first 5 seconds and then at 500 rpm for the following 15 seconds. Then, baking was carried out for 30 minutes at 120° C. to make the glass substrate 3 and the KBM 503 adhere to each other, thereby forming a silane coupling agent layer 5 on the substrate 3, as shown in FIG. 2(b).
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Synthesis routes and methods IV

Procedure details

Terpolymer 1 was produced by high-pressure polymerisation with free radical initiation, wherein ethylene monomers were reacted with vinyl trimethoxysilane (VTMS) and butylacrylate (BA) co-monomers amounts so as to yield 1.8 wt % (0.36 mol %) silane content and 17 wt % (4.4 mol %) BA content in final terpolymer 1, under the action of a radical initiator in a reactor at a high pressure of about 120 to 350 MPa and an elevated temperature of between 150 to 350° C. When the reaction was completed, the temperature and the pressure were lowered, and the resulting unsaturated polymer recovered.
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Synthesis routes and methods V

Procedure details

Alternatively, the silicon-rich barrier layer 23 can be silicon nitride or silicon oxynitride with a high refractive index. The determining and guiding physical characteristic is again the refractive index wherein the critical and preferred range for silicon nitride is between about 1.9 to 2.1 and for silicon oxynitride is between about 1.5 to 2.1. The silicon nitride layer is formed by the silane process under the typical conditions of power of 380 watts, pressure of 4.8 Torr, space of 480 mils, temperature of 400° C., silane flow of 130 ccm, ammonia flow of 55 ccm and nitrogen flow of 2000 to 4000 ccm. The silicon oxynitride layer is formed by the silane process under the typical conditions of power of 340 watts, pressure of 5 Torr, space of 410 mils, temperature of 400° C., silane flow of 75 ccm, ammonia flow of 50 ccm, nitrogen flow of 3500 to 4500 ccm, and dinitrogen oxide (N2O) flow of 75 ccm.
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